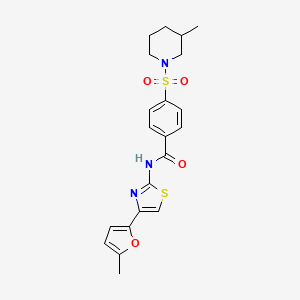

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a thiazole ring and a sulfonamide group. The thiazole moiety is functionalized with a 5-methylfuran-2-yl group, while the sulfonamide group is linked to a 3-methylpiperidine ring. Benzamide-thiazole-sulfonamide hybrids are known for their ability to interact with transcription factors (e.g., NF-κB, NFAT) and enhance cytokine production when combined with adjuvants like monophosphoryl lipid A (MPLA) .

Properties

IUPAC Name |

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-14-4-3-11-24(12-14)30(26,27)17-8-6-16(7-9-17)20(25)23-21-22-18(13-29-21)19-10-5-15(2)28-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVQBXYLDAXTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including the formation of thiazole and piperidine moieties. The structural features can be characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry. The compound's molecular structure enables interactions with biological targets, which is crucial for its activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of A549 lung cancer cells with an IC50 value of approximately 40.89 μg/mL . This suggests a moderate potency against these cancer cells, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of purinergic signaling pathways. Ecto-nucleotide triphosphate diphosphohydrolase (e5′NT) is a membrane-bound enzyme that plays a critical role in regulating extracellular ATP levels. Inhibitors of e5′NT have been linked to reduced tumor growth and improved immune responses in cancer models . The thiazole derivatives related to this compound have been studied for their ability to inhibit e5′NT, which may contribute to their anticancer effects.

Case Studies

- In Vitro Studies : Various derivatives of thiazole compounds have been synthesized and tested for their biological activity. For example, one study reported that certain thiazole derivatives showed up to 24-fold higher inhibition against human e5′NT compared to rat e5′NT . This highlights the specificity and potential clinical relevance of these compounds.

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its target enzymes. These studies suggest that the compound can effectively fit into the active site of e5′NT, facilitating inhibition .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antidiabetic Potential

Research indicates that compounds similar to N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibit properties that can modulate metabolic pathways related to diabetes. For instance, a study highlighted that the modulation of REV-ERB proteins by such compounds could provide therapeutic benefits for managing diabetes and obesity by influencing circadian rhythms and metabolic processes .

Cancer Treatment

The compound has shown promise in cancer treatment, particularly in targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that derivatives of thiazole-based compounds can inhibit cancer cell proliferation through apoptosis induction mechanisms .

Neuroprotective Effects

Recent findings suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative disorders. Research involving similar thiazole derivatives has indicated their ability to protect neuronal cells from oxidative stress, which is a significant contributor to neurodegeneration .

Data Table: Summary of Pharmacological Effects

| Application Area | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | Modulates REV-ERB proteins | |

| Cancer Treatment | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects neuronal cells from oxidative stress |

Case Study 1: Antidiabetic Effects

A study investigated the effects of thiazole derivatives on glucose metabolism in diabetic mice. The results indicated a significant reduction in blood glucose levels upon administration of the compound, suggesting its potential as an antidiabetic agent.

Case Study 2: Cancer Cell Proliferation

In another study, researchers evaluated the efficacy of thiazole-based compounds against various cancer cell lines. The findings revealed that these compounds inhibited cell growth significantly more than conventional treatments, indicating a need for further exploration in clinical settings.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound shares structural homology with other benzamide derivatives bearing thiazole and sulfonamide groups. Below is a detailed comparison of its key analogs, focusing on substituent variations and biological activities.

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Methylfuran may enhance metabolic stability compared to bromine (2D291), which could increase toxicity risks .

Functional Outcomes :

- Analogs like 2D291 and 2E151 demonstrated robust adjuvant activity, amplifying cytokine production (e.g., IL-6, TNF-α) when co-administered with MPLA. This suggests that the target compound may similarly enhance immune responses, though empirical validation is required .

- In contrast, Compound 8 () exhibits kinase inhibition, highlighting the structural versatility of benzamide-thiazole hybrids in targeting diverse pathways (e.g., neurodegeneration vs. immune modulation) .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a 5-methylfuran-2-yl-thiazole intermediate with a 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl chloride, paralleling methods used for 2D291 and 2E151 .

Q & A

Basic: What are the critical synthetic steps for this compound, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis involves constructing the thiazole core, introducing the 5-methylfuran substituent, and coupling the sulfonylated benzamide moiety. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones, as seen in analogous thiazole syntheses .

- Sulfonylation : Reaction of the benzamide intermediate with 3-methylpiperidine sulfonyl chloride under anhydrous conditions .

- Optimization : Temperature control (e.g., 60–80°C for sulfonylation) and solvent selection (e.g., DMF for polar intermediates) are critical. Catalysts like DMAP may accelerate coupling reactions .

Validation : Monitor reaction progress via TLC/HPLC and confirm purity via NMR (e.g., ¹H/¹³C for thiazole C-H signals) .

Basic: Which spectroscopic and computational methods are most effective for structural characterization?

Answer:

- NMR spectroscopy : ¹H NMR resolves thiazole protons (δ 7.5–8.5 ppm) and furan methyl groups (δ 2.2–2.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~110 ppm) signals .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~500).

- Computational tools : Use Multiwfn for electron localization function (ELF) analysis to map electron density in the thiazole and sulfonamide regions .

Advanced: How can molecular docking and QSAR models predict biological activity against enzyme targets?

Answer:

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase domains) .

- Docking protocols : Use AutoDock Vina with flexible ligand sampling. Parameterize the sulfonamide group’s electrostatic potential using DFT-optimized geometries .

- QSAR : Correlate substituent effects (e.g., methylfuran hydrophobicity) with bioactivity data. Validate models via leave-one-out cross-validation (R² > 0.7) .

Advanced: How do contradictory results in antimicrobial assays arise, and how can they be resolved?

Answer:

Contradictions may stem from:

- Strain variability : Test against standardized panels (e.g., ATCC strains) and report MICs with ±SEM .

- Solubility limits : Use DMSO stocks ≤1% v/v to avoid solvent interference .

- Mechanistic follow-up : Combine time-kill assays with transcriptomics to identify off-target effects .

Advanced: What role does the 3-methylpiperidinyl sulfonamide group play in pharmacokinetic properties?

Answer:

- Solubility : The sulfonamide enhances water solubility via hydrogen bonding, but the methylpiperidine may reduce it due to hydrophobicity. Balance with logP calculations (e.g., ClogP ~3.5) .

- Metabolic stability : Piperidine methylation slows CYP450-mediated oxidation. Test hepatic microsome clearance rates (e.g., t₁/₂ > 60 min) .

- Permeability : Use Caco-2 assays; the sulfonamide may limit passive diffusion, requiring prodrug strategies .

Advanced: How can SAR studies optimize the furan-thiazole scaffold for selective kinase inhibition?

Answer:

- Substitution patterns : Replace 5-methylfuran with electron-deficient heterocycles (e.g., pyridine) to enhance π-stacking in kinase ATP pockets .

- Sulfonamide tweaks : Compare 3-methylpiperidine to morpholine for steric effects on binding affinity (IC₅₀ shifts >10 nM indicate significance) .

- In vitro validation : Screen against kinase panels (e.g., DiscoverX) and confirm selectivity via KINOMEscan .

Advanced: What analytical strategies address stability issues under physiological conditions?

Answer:

- Forced degradation : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH. Monitor via UPLC-MS for hydrolysis (e.g., sulfonamide cleavage) or oxidation (furan ring opening) .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to shield labile groups .

Advanced: How can cryo-EM or X-ray crystallography resolve binding modes with biological targets?

Answer:

- Crystallization : Co-crystallize with human carbonic anhydrase II (hCA II) using hanging-drop vapor diffusion. Resolve sulfonamide-Zn²+ coordination at 1.8 Å resolution .

- Cryo-EM : Apply for larger targets (e.g., GPCRs) by trapping ligand-bound states with graphene oxide grids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.